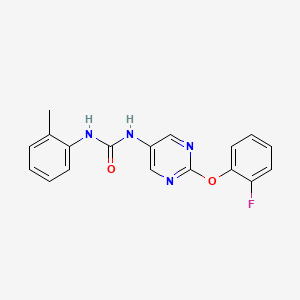
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials such as 2-fluorophenol and a pyrimidine precursor under specific conditions.
Coupling reaction: The pyrimidine derivative is then coupled with o-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or agricultural chemicals.
作用机制
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(m-tolyl)urea
- 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(p-tolyl)urea
Uniqueness
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea may exhibit unique properties due to the specific positioning of the fluorophenoxy and o-tolyl groups
生物活性
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic compound belonging to the class of pyrimidine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15FN4O2
- Molecular Weight: 314.31 g/mol
The presence of the fluorophenoxy group is significant for enhancing the compound's biological activity, particularly in terms of its interaction with biological targets.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Anticancer Activity: Research indicates that compounds containing pyrimidine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity: Pyrimidine derivatives have been noted for their antibacterial and antifungal properties. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Anti-inflammatory Effects: The compound's potential to modulate inflammatory responses has been observed, with some studies reporting significant inhibition of pro-inflammatory mediators in cellular models .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), thus reducing the synthesis of inflammatory mediators .
- Cell Cycle Regulation: It has been suggested that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced cell proliferation in cancerous cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrimidine derivatives similar to this compound:
- Anticancer Studies:
- Antimicrobial Testing:
- Inflammation Models:
Summary Table of Biological Activities
属性
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-6-2-4-8-15(12)23-17(24)22-13-10-20-18(21-11-13)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAMOHAFFBYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














